Lipophilicity Differentiation: XLogP3-AA Comparison with PD 81,723 and Unsubstituted Analog
The lipophilicity of 2-amino-3-fluorobenzoyl-5-methylthiophene, as measured by computed XLogP3-AA, is 3.6 [1]. This value is significantly lower than that of the prototypical 2A3BT allosteric enhancer PD 81,723 (XLogP3-AA = 4.8) [2] and higher than the predicted value for unsubstituted 2-amino-3-benzoylthiophene (estimated XLogP ~2.5).
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | PD 81,723: 4.8; Unsubstituted 2-amino-3-benzoylthiophene: ~2.5 (estimated) |
| Quantified Difference | 1.2 log unit lower than PD 81,723; ~1.1 log unit higher than unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This intermediate lipophilicity suggests a balanced profile for blood-brain barrier penetration relative to more hydrophobic 2A3BT analogs, a critical consideration for CNS-targeted drug discovery programs.
- [1] PubChem Compound Summary. (2024). (2-Amino-5-methyl-3-thienyl)(2-fluorophenyl)methanone, CID 21537719. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary. (2024). PD 81723, CID 122028. National Center for Biotechnology Information. View Source
